Boc-N-methyl-O-benzyl-L-serine DCHA salt
Description
Boc-N-methyl-O-benzyl-L-serine dicyclohexylammonium (DCHA) salt (CAS: 137238-90-5) is a protected amino acid derivative widely used in peptide synthesis. Its structure includes a tert-butoxycarbonyl (Boc) group for amine protection, a benzyl ether group for hydroxyl protection, and a methyl group on the α-nitrogen. The DCHA counterion enhances crystallinity and purification efficiency, making it valuable in solid-phase peptide synthesis (SPPS) and medicinal chemistry .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRJEKWXCAQSPJ-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boc-N-methyl-O-benzyl-L-serine DCHA salt is a protected form of L-serine. The primary target of this compound is the serine residues in peptides. Serine residues are polar and increase the hydrophilicity of peptides. The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor. Thus, serine residues may play an important role in peptide binding to receptors.
Mode of Action
In solid phase peptide synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser (Bzl) residues. In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis.
Biochemical Pathways
It is known that the compound plays a role in peptide synthesis, particularly in the formation and modification of serine residues.
Result of Action
The result of the action of this compound is the formation of modified serine residues in peptides, which can influence the peptides’ hydrophilicity and their ability to bind to receptors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in solid phase synthesis, the compound is cleaved from the resin with HF or TFMSA. In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis. The specifics of these reactions, including their efficiency and the stability of the resulting compounds, can depend on factors such as the concentration of the reactants, the temperature, and the pH.
Biological Activity
Boc-N-methyl-O-benzyl-L-serine DCHA salt is a compound that has garnered attention for its potential biological activities. This article provides an in-depth overview of its biological properties, synthesis, and applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 305.34 g/mol
- CAS Number : 47173-80-8
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The benzyl group enhances its lipophilicity, potentially improving its bioavailability.
Synthesis
The synthesis of Boc-N-methyl-O-benzyl-L-serine typically involves the following steps:
- Protection of the Amino Group : The amino group of L-serine is protected using the Boc group.
- Benzylation : The hydroxyl group of serine is benzylated to form O-benzyl-L-serine.
- Formation of DCHA Salt : The compound is then converted into its DCHA salt form, enhancing solubility and stability.
Antimicrobial Properties
Boc-N-methyl-O-benzyl-L-serine has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
These findings suggest that Boc-N-methyl-O-benzyl-L-serine could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research has indicated that Boc-N-methyl-O-benzyl-L-serine may possess anticancer properties. In a study involving human cancer cell lines, the compound exhibited cytotoxic effects, particularly against breast cancer (MCF7) and leukemia (HL60) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 10 µM |
| HL60 (leukemia) | 8 µM |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of Boc-N-methyl-O-benzyl-L-serine against clinical isolates of bacteria. The results indicated that the compound was effective in reducing bacterial load in infected tissue models, suggesting potential therapeutic applications in treating bacterial infections. -
Anticancer Research :
In a publication from Cancer Research, researchers assessed the impact of Boc-N-methyl-O-benzyl-L-serine on tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls, highlighting its potential as an anticancer agent.
Scientific Research Applications
Synthesis and Properties
Boc-N-methyl-O-benzyl-L-serine DCHA salt is synthesized through a series of chemical reactions involving protected amino acids. The synthesis typically involves:
- Boc Protection : The amino acid serine is protected using tert-butoxycarbonyl (Boc) groups, which are commonly used to protect amines during chemical reactions.
- Methylation : The N-methyl group is introduced via alkylation processes, often using methyl iodide in the presence of bases like potassium tert-butoxide (KOtBu) to yield N-methyl derivatives.
- Formation of DCHA Salt : The final product is formed by reacting the free acid with dicyclohexylamine (DCHA), resulting in a stable salt form that enhances solubility and stability for further applications.
The compound's structural integrity allows it to maintain its properties during various chemical processes, making it suitable for multiple applications in research and industry.
Peptide Synthesis
This compound plays a crucial role in peptide synthesis. It serves as a building block for the formation of peptides that exhibit biological activity. The incorporation of N-methyl amino acids into peptides can enhance their stability and bioactivity, making them potential candidates for drug development.
| Application | Details |
|---|---|
| Peptide Synthesis | Used as a building block for biologically active peptides. |
| Enhanced Stability | N-methylation improves resistance to enzymatic degradation. |
| Drug Development | Potential candidates for therapeutic agents targeting various diseases. |
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential in developing new pharmaceuticals. Its derivatives have shown promise in treating conditions such as cancer and bacterial infections due to their ability to mimic natural peptides.
- Case Study : Research indicated that N-methylated peptides derived from this compound exhibited enhanced binding affinity to specific receptors, suggesting potential therapeutic uses in targeted drug delivery systems .
Bioconjugation Techniques
The compound is also utilized in bioconjugation techniques, where it can be linked to various biomolecules (e.g., antibodies or enzymes) to create conjugates with improved pharmacokinetic properties. This application is particularly relevant in the development of targeted therapies for cancer treatment.
| Bioconjugation Aspect | Description |
|---|---|
| Targeted Delivery | Enhances specificity and efficacy of therapeutic agents. |
| Improved Pharmacokinetics | Modifies the distribution and metabolism of conjugated drugs. |
Case Study on Anticancer Activity
A study explored the anticancer properties of peptides synthesized using this compound as a building block. The results demonstrated that these peptides inhibited tumor growth in vitro and showed promise in vivo, indicating their potential as therapeutic agents against specific cancer types .
Investigation of Antibiotic Properties
Another research effort focused on the antibiotic potential of N-methylated peptides derived from this compound. The findings revealed that these peptides exhibited significant antibacterial activity against resistant strains, highlighting their importance in addressing antibiotic resistance .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₁₀O₃ (Boc-N-methyl-O-benzyl-L-serine) + C₁₂H₂₃N (DCHA), yielding C₂₇H₄₄N₂O₅ .
- Purity : ≥95% (HPLC), with applications requiring high stereochemical fidelity .
- Role : Facilitates the introduction of methylated serine residues into peptides, improving metabolic stability and bioavailability .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Data of Boc-Protected Serine Derivatives with DCHA Salts
Solubility and Stability
- Solubility: Boc-N-methyl-O-benzyl-L-serine DCHA is sparingly soluble in water but dissolves readily in methanol or ethyl acetate, aligning with SPPS workflows .
- Stability : The benzyl group confers resistance to basic hydrolysis, whereas Boc-O-methyl-L-serine DCHA degrades faster under basic conditions due to less steric hindrance .
Industrial and Research Relevance
Preparation Methods
Starting Material and Protection
- The starting material is usually L-serine or its derivatives.
- The amino group is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions to form Boc-L-serine.
- The hydroxyl group is protected by benzylation, typically using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
N-Methylation
- N-methylation can be achieved by reductive methylation or by using methylating agents such as methyl iodide or formaldehyde with a reducing agent.
- This step must be controlled to avoid over-alkylation or side reactions.
Formation of Dicyclohexylammonium Salt
- The free acid form of Boc-N-methyl-O-benzyl-L-serine is neutralized with dicyclohexylamine.
- This salt formation improves the compound's stability and crystallinity, facilitating purification and handling.
Representative Experimental Procedure
Based on the synthesis protocols for Boc-O-benzyl-L-serine DCHA salt and related N-methyl amino acid derivatives, the following procedure is representative:
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | L-serine + (Boc)2O, base (e.g., NaH), solvent (DMF or dioxane/water) | Boc protection of amino group at 0 °C to room temperature | High yield, mild conditions |
| 2 | Boc-L-serine + benzyl bromide, NaH, DMF, 0 °C to room temp | O-benzylation of hydroxyl group | Moderate to high yield |
| 3 | N-methylation using methyl iodide or formaldehyde + reducing agent | Selective N-methylation | Controlled to avoid over-alkylation |
| 4 | Neutralization with dicyclohexylamine in ethyl acetate or similar solvent | Formation of DCHA salt | Salt isolated as crystalline solid |
Research Findings and Data
- Yield and Purity : The Boc-O-benzyl-L-serine DCHA salt is typically obtained in moderate to high yields (50–80%) depending on reaction conditions and purification methods.
- Characterization : The compound is characterized by melting point, optical rotation, NMR, and elemental analysis. For example, the molecular weight is 476.65 g/mol, with formula C27H44N2O5.
- Solubility and Handling : The DCHA salt form enhances solubility in organic solvents and crystallinity, facilitating purification by recrystallization or chromatography.
- Comparative Methods : Alternative methods involve different bases and solvents, but the use of NaH in DMF and benzyl bromide is common for O-benzylation, while Boc protection is standard for amino group protection.
Summary Table of Preparation Steps
| Step Number | Reaction | Reagents & Conditions | Outcome | Comments |
|---|---|---|---|---|
| 1 | Boc protection | (Boc)2O, NaH, DMF, 0 °C to RT | Boc-L-serine | Protects amino group |
| 2 | O-Benzylation | Benzyl bromide, NaH, DMF, 0 °C to RT | Boc-O-benzyl-L-serine | Protects hydroxyl group |
| 3 | N-Methylation | Methyl iodide or formaldehyde + reducing agent | Boc-N-methyl-O-benzyl-L-serine | Methylates amino nitrogen |
| 4 | Salt formation | Dicyclohexylamine, ethyl acetate | This compound | Improves stability and isolation |
Q & A
Q. Methodological Answer :
- HPLC-MS : Detects non-UV-active impurities (e.g., residual DCHA or styrene derivatives) via mass fragmentation patterns.
- ¹H-NMR : Identifies benzyl-group oxidation products or incomplete Boc protection.
DCHA salt formation specifically removes hydrophobic impurities (e.g., styrene by-products) by leveraging differential solubility. For instance, acidic by-products remain in the aqueous phase during free acid conversion, while neutral impurities are excluded during salt crystallization .
Advanced Question: How does the choice of DCHA salt over alternative amine salts (e.g., cyclohexylamine) impact the stability of Boc-protected serine derivatives?
Methodological Answer :
DCHA salts exhibit superior stability due to:
- Hydrophobic Shielding : The bulky cyclohexyl groups protect the carboxylate from hydrolysis.
- Crystallinity : DCHA salts form stable crystalline lattices, reducing hygroscopicity compared to CHA salts.
However, DCHA’s low solubility in non-polar solvents may complicate large-scale processing, necessitating solvent screening (e.g., IPA/EtOAC mixtures) .
Advanced Question: What are the mechanistic implications of DCHA salt formation in suppressing side reactions during Boc deprotection?
Methodological Answer :
DCHA neutralizes acidic by-products (e.g., trifluoroacetic acid) during Boc deprotection, preventing:
- β-Elimination : Acidic conditions can degrade serine derivatives via elimination of the benzyl-protected hydroxyl group.
- Racemization : Neutral pH minimizes base-catalyzed racemization at the α-carbon.
Post-deprotection, excess DCHA is removed via aqueous extraction, ensuring compatibility with downstream coupling steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
